N~4~-(5-chloro-2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(5-chloro-2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide
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Overview
Description
N4-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N3-{1-[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups, chlorine atoms, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N3-{1-[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and pyridine derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N4-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N3-{1-[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N4-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N3-{1-[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of N4-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N3-{1-[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ALPHA-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE
- N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4-ETHOXYBENZAMIDE
- N4-(4-CHLORO-2,5-DIMETHOXYPHENYL)MORPHOLINE-4-CARBOTHIOAMIDE
Uniqueness
N4-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N3-{1-[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE stands out due to its unique structure, which includes multiple functional groups and a pyridine ring
Properties
Molecular Formula |
C28H30Cl2N4O7 |
---|---|
Molecular Weight |
605.5 g/mol |
IUPAC Name |
3-N-[(2S)-1-(5-chloro-2,4-dimethoxyanilino)-3-methyl-1-oxobutan-2-yl]-4-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3,4-dicarboxamide |
InChI |
InChI=1S/C28H30Cl2N4O7/c1-14(2)25(28(37)33-20-10-18(30)22(39-4)12-24(20)41-6)34-27(36)16-13-31-8-7-15(16)26(35)32-19-9-17(29)21(38-3)11-23(19)40-5/h7-14,25H,1-6H3,(H,32,35)(H,33,37)(H,34,36)/t25-/m0/s1 |
InChI Key |
WZFQPFQGWANRIP-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC(=C(C=C1OC)OC)Cl)NC(=O)C2=C(C=CN=C2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)NC(=O)C2=C(C=CN=C2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Origin of Product |
United States |
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